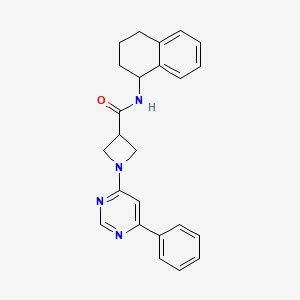
1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of pyrimidine derivatives with azetidine and carboxamide functionalities. The synthetic route typically includes the formation of intermediates that are characterized by techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm the structure and purity of the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that related pyrimidine derivatives can inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are crucial in cancer progression. For instance, NVP-BGJ398, a pyrimidine derivative, demonstrated potent antitumor activity in bladder cancer models .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| NVP-BGJ398 | Bladder Cancer | 0.13 - 0.67 | FGFR inhibition |
| Compound X | MCF7 (Breast) | 10.28 | Apoptosis induction |
| Compound Y | A549 (Lung) | 8.107 | ERK pathway inhibition |
Antimicrobial Activity
Some derivatives of the compound have also been tested for antimicrobial properties. In vitro studies suggest that certain structural modifications enhance antibacterial and antifungal activities against various pathogens. The presence of specific functional groups appears to play a critical role in these activities.
Table 2: Antimicrobial Activity Results
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| U-1 | E. coli | 15 |
| U-2 | S. aureus | 20 |
| U-3 | C. albicans | 18 |
Mechanistic Insights
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structures inhibit key kinases involved in cellular signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Certain studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells by activating caspases.
- Cell Cycle Arrest : Research indicates that some derivatives can cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
Case Studies
A notable study evaluated the effects of a related compound on human breast carcinoma cells (MCF7). The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation . Another study focused on lung carcinoma cells (A549), where the compound's efficacy was linked to its ability to inhibit the ERK signaling pathway .
属性
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c29-24(27-21-12-6-10-17-7-4-5-11-20(17)21)19-14-28(15-19)23-13-22(25-16-26-23)18-8-2-1-3-9-18/h1-5,7-9,11,13,16,19,21H,6,10,12,14-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKJOAXBIKIDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














